molecular formula C8H15N B14622003 2,5-Dimethylhexanenitrile CAS No. 58422-57-4

2,5-Dimethylhexanenitrile

Cat. No.: B14622003
CAS No.: 58422-57-4
M. Wt: 125.21 g/mol
InChI Key: BGNGUPQFAFEWPH-UHFFFAOYSA-N
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Description

2,5-Dimethylhexanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylhexanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.

Major Products:

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Grignard Reaction: Ketones.

Mechanism of Action

The mechanism of action of 2,5-Dimethylhexanenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Properties

CAS No.

58422-57-4

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2,5-dimethylhexanenitrile

InChI

InChI=1S/C8H15N/c1-7(2)4-5-8(3)6-9/h7-8H,4-5H2,1-3H3

InChI Key

BGNGUPQFAFEWPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)C#N

Origin of Product

United States

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